"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide chemical properties"
"N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide chemical properties"
Technical Whitepaper: Chemical Profile & Synthetic Utility of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Executive Summary
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide (CAS: 1211593-45-1) is a specialized heterocyclic building block characterized by a "Push-Pull" electronic architecture.[1] Unlike the ubiquitous 2-aminothiazoles, this 4-aminothiazole derivative represents a rarer substitution pattern, offering unique vectors for structure-activity relationship (SAR) exploration in kinase inhibitors and agrochemical fungicides.[1]
The molecule serves two critical functions in synthetic organic chemistry:
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Stabilized Amine Equivalent: The trifluoroacetyl group acts as an electron-withdrawing "shield," stabilizing the naturally oxidation-prone 4-aminothiazole core.[1]
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Cross-Coupling Hub: The C5-bromine atom provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing the rapid elaboration of the thiazole scaffold.[1]
Physicochemical Profile
The trifluoroacetyl moiety significantly alters the lipophilicity and hydrogen-bond acidity of the molecule compared to its non-fluorinated analogs.[1]
| Property | Value | Contextual Note |
| Molecular Formula | Halogen-rich scaffold | |
| Molecular Weight | 275.05 g/mol | Fragment-like space (Rule of 3 compliant) |
| CAS Number | 1211593-45-1 | |
| Appearance | Off-white to pale yellow solid | Typical for brominated thiazoles |
| Predicted LogP | ~2.1 | Moderate lipophilicity due to |
| pKa (NH) | ~8.5 (Predicted) | Acidified by |
| H-Bond Donors | 1 (Amide NH) | Strong donor due to |
Synthetic Pathways & Methodology
The synthesis of 4-aminothiazoles is non-trivial due to the instability of the free amine.[1] The most robust route involves the construction of the thiazole ring followed by stabilization, or the Curtius rearrangement of thiazole-4-carboxylic acids.[1]
Core Synthetic Logic
The preferred pathway avoids the isolation of free 4-aminothiazole.[1] Instead, the amine is generated and immediately trapped with trifluoroacetic anhydride (TFAA), or the bromine is introduced via Electrophilic Aromatic Substitution (
Method A: Regioselective Bromination (Recommended) This method assumes access to the unbrominated precursor N-(thiazol-4-yl)-2,2,2-trifluoroacetamide.[1] The C5 position of the thiazole ring is the most nucleophilic site, making it highly susceptible to electrophilic attack by N-Bromosuccinimide (NBS).[1]
Method B: De Novo Synthesis (Curtius Route) Starting from ethyl 5-bromothiazole-4-carboxylate, the ester is hydrolyzed, converted to the acyl azide, and rearranged in the presence of trifluoroacetic acid/anhydride equivalents.[1]
Visualization of Synthetic Logic (Graphviz)
Experimental Protocols
Note: These protocols are adapted from standard procedures for aminothiazole functionalization [1, 2].[1] Always perform a safety risk assessment before handling TFAA or brominating agents.
Protocol 1: C5-Bromination of N-(thiazol-4-yl)-2,2,2-trifluoroacetamide
Objective: Selective introduction of bromine at the 5-position.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve N-(thiazol-4-yl)-2,2,2-trifluoroacetamide (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN, 25 mL). DMF can be used if solubility is an issue.[1]
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature improves regioselectivity and prevents over-bromination.[1]
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash with water (2 x 20 mL) and saturated brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling the 5-bromo scaffold with an aryl boronic acid.
-
Reagents: Combine the 5-bromo intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq) in a microwave vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.
-
Catalyst: Add
(5 mol%). -
Heating: Heat at 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Isolation: Filter through Celite, extract with EtOAc, and purify via chromatography.
Reactivity & Applications
This molecule acts as a divergent intermediate .[1] The trifluoroacetyl group is not just a protecting group; it is often retained in final bioactive molecules (e.g., SDHI fungicides) to modulate metabolic stability.[1]
Reaction Pathways Diagram
Key Reactivity Insights
-
C-Br Bond: The C5 position is electronically coupled to the thiazole sulfur.[1] Oxidative addition of Palladium is facile here.[1]
-
TFA Group Stability: The trifluoroacetamide is stable to acidic conditions (e.g., HCl in Dioxane) often used to remove Boc groups elsewhere in the molecule, allowing for orthogonal protection strategies [3].[1]
-
Deprotection: Removal of the TFA group requires mild basic conditions (e.g.,
in MeOH).[1] Strong bases (NaOH) may degrade the thiazole ring or hydrolyze the C-Br bond.[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Specific Risk: Halogenated thiazoles can be skin sensitizers.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; store in amber vials.[1]
References
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Note: General thiazole reactivity patterns applied to 4-amino isomer).[1] Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Trifluoroacetamide stability).
